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molecular formula C9H14O3 B123810 Ethyl 4-oxocyclohexanecarboxylate CAS No. 17159-79-4

Ethyl 4-oxocyclohexanecarboxylate

Cat. No. B123810
M. Wt: 170.21 g/mol
InChI Key: ZXYAWONOWHSQRU-UHFFFAOYSA-N
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Patent
US06215028B1

Procedure details

A solution of 50 g of ethyl 4-hydroxybenzoate in 500 ml of toluene is hydrogenated at 2.5 bar and 110° C. in the presence of palladium on activated carbon. The reaction mixture is filtered and freed from water by azeotropic distillation. It is then treated with 10 g of pyridine sulfone and stirred at 50° C. for 1 hour. After filtration with basic alumina and removal of the solvent, 49.6 g (97% yield) of ethyl cyclohexan-4-onecarboxylate having a purity of 94.1% (GC) remain.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1>C1(C)C=CC=CC=1.[Pd]>[CH:5]1([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:4][CH2:3][C:2](=[O:1])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
freed from water by azeotropic distillation
ADDITION
Type
ADDITION
Details
It is then treated with 10 g of pyridine sulfone
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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